N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features an imidazole ring, a methoxyethyl group, and a dioxoisoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often involve the use of nickel catalysts, mild temperatures, and specific solvents to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives of the compound.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. Additionally, the methoxyethyl and dioxoisoindole groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Imidazol-4-yl)ethyl]acrylamide: Shares the imidazole ring but differs in the presence of an acrylamide group.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an indole ring instead of an imidazole ring and has different substituents.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of an imidazole ring, methoxyethyl group, and dioxoisoindole structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C17H18N4O4 |
---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C17H18N4O4/c1-25-7-6-21-16(23)13-3-2-11(8-14(13)17(21)24)15(22)19-5-4-12-9-18-10-20-12/h2-3,8-10H,4-7H2,1H3,(H,18,20)(H,19,22) |
InChI Key |
AUOLQZQULZBFBA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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